N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexanecarboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-butylcyclohexane-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)acetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
- 2,1,3-benzothiadiazol-5-yl isothiocyanate
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its butylcyclohexane moiety provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain targets compared to similar compounds.
Properties
Molecular Formula |
C17H23N3OS |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-butylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N3OS/c1-2-3-4-12-5-7-13(8-6-12)17(21)18-14-9-10-15-16(11-14)20-22-19-15/h9-13H,2-8H2,1H3,(H,18,21) |
InChI Key |
PTUMXKVJYVKHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
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